Catalog No.
M. Wt
90.12 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name




Molecular Formula


Molecular Weight

90.12 g/mol



InChI Key





11.10 M
1000 mg/mL at 25 °C
Miscible with water
Practically insoluble in aliphatic hydrocarbons, benzene, toluene, carbon tetrachloride, ethanolamines, mineral and linseed oil; soluble in acetone, methyl ethyl ketone, ethanol, dibutyl phthalate, castor oil
Slightly soluble in ether
Solubility in water: good


(RS)-1,3-Butanediol; (±)-Butane-1,3-diol; 1,3-Butylene Glycol; 1,3-Dihydroxybutane; 1-Methyl-1,3-propanediol; 13BGK; 3-Hydroxy-1-butanol; Butylene Glycol; DL-1,3-Butanediol; Jeechem Bugl; Methyltrimethylene Glycol; NSC 402145; Niax DP 1022; β-Butylen

Canonical SMILES


Ketone Body Precursor:

  • 1,3-BD is a precursor to the ketone body beta-hydroxybutyrate (β-HB) []. When ingested, 1,3-BD is converted to β-HB in the liver, offering an alternative method to elevate β-HB levels compared to traditional methods like fasting []. This is helpful in studying the effects of β-HB on various physiological processes.

Studying the Effects of β-HB:

  • Researchers utilize 1,3-BD to investigate the potential benefits of β-HB in various contexts, including:
    • Athletic performance: Studies explore if 1,3-BD supplementation can enhance endurance performance by providing an alternative fuel source for muscles [, ].
    • Metabolic health: Research examines the potential role of β-HB in improving insulin sensitivity, reducing inflammation, and promoting healthy aging [, ].

Other Research Applications:

  • Beyond its role in β-HB research, 1,3-BD has applications in other areas of scientific investigation, such as:
    • Microbial production: Researchers are exploring ways to use engineered microorganisms to produce 1,3-BD from renewable sources like biomass, making it a potentially sustainable alternative to current production methods [].
    • Solvent for food flavors: 1,3-BD is used as a solvent for food flavors due to its safety profile and ability to dissolve various flavoring compounds [].

Physical Description



Viscous liquid
Pure compound is colorless



Boiling Point

207.5 °C

Flash Point

250 °F (121 °C) (Cleveland Open Cup)
121 °C

Vapor Density

Relative vapor density (air = 1): 3.2


1.0053 g/cu cm at 20 °C
Relative density (water = 1): 1.00


log Kow = -0.29 (est)


Practically odorless
Odorless when pure

Melting Point

-50 °C
< -50 °C

GHS Hazard Statements

Aggregated GHS information provided by 2486 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1135 of 2486 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1351 of 2486 companies with hazard statement code(s):;
H226 (95.19%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 1,3-Butanediol is a viscous liquid. It has a sweet flavor with bitter aftertaste. It is odorless when pure. It is highly soluble in water. USE: 1,3-Butanediol is an important commercial chemical. It is used in personal care products like sunscreen, lotions and hair products. It is used to make polyester, polyurethane and plastics. It is added to food to preserve freshness and add flavor. 1,3-Butanediol was used as a de-icing agent for airplanes. EXPOSURE: Workers that use or produce 1,3-butanediol may have direct skin contact. The general population may be exposed when eating food or using consumer products containing 1,3-butanediol. If 1,3-butanediol is released to the environment it will be broken down in air. It is not expected to be broken down by light. It will not move into air from moist soil and water surfaces. It is expected to move easily through soil. It will be broken down by microorganisms and is not expected to build up in fish. RISK: 1,3-Butanediol is a strong eye irritant. It is not a skin irritant, but allergic skin reactions may occur in certain people. Data for the potential for 1,3-butanediol to produce other toxic effects in humans were not available. Impaired liver and kidney function, seizures, decreased activity, and decreased body weight were observed in laboratory animals repeatedly fed extremely high levels of 1,3-butanediol. No adverse health effects were observed in laboratory animals exposed to moderate to high oral doses for weeks or months. Infertility and abortion were not observed in laboratory animals fed 1,3-butanediol prior to mating through pregnancy and delivery. No birth defects were observed in offspring. No evidence of cancer was observed in laboratory rats fed 1,3-butanediol for 2 years. The potential for 1,3-butanediol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXP THER/ This study examined the effect of 1,3-butanediol on the selective loss of CA1 pyramidal neurons following a short period of near-complete forebrain ischemia. Injection of 55 mmol 1,3-butanediol/kg body weight at 24 h of recirculation and again at 36 hr following 10 min of forebrain ischemia markedly reduced damage to CA1 neurons examined at 72 hr of recirculation compared with that in saline-treated rats. Comparable treatment with ethanol did not cause significant protection. Neuronal loss was also not reduced by 1,3-butanediol treatment when the ischemic period was extended to 15 min or by single treatments at 24 hr or 36 hr following 10 min of ischemia. However, a single treatment 5 min after reversal of 10 min of ischemia was effective in ameliorating cell loss. The difference in effectiveness of 1,3-butanediol following 10 min and 15 min of ischemia is consistent with a number of previous studies, indicating that the processes leading to loss of CA1 neurons are modified when the ischemic period is extended. Previous findings that 1,3-butanediol reduced damage in other ischemia-susceptible neuronal subpopulations but not in CA1 neurons most likely reflected the longer period of ischemia which was used. The results of the present investigation demonstrate that administration of 1,3-butanediol offers a novel approach for interfering with post-ischemic loss of CA1 neurons following a brief ischemic period which is effective even when initiated after prolonged recirculation periods.
/EXP THER/ The biochemical effect of S-1,3-butanediol on streptozotocin induced diabetic rats was studied. Rats were made diabetic by the intraperitoneal injection of 40 mg/kg body weight streptozotocin in sodium citrate buffer. A dosage of 25 mmol/kg body weight of S-1,3-butanediol was injected intraperitoneally for treatment. The streptozotocin induced diabetic rats showed a marked increase in blood glucose level, and significant increase in the level of cholesterol, triglycerides and free fatty acids. The glycogen levels in liver and kidney were greatly decreased in diabetic rats. Treatment with butanediol normalized the glucose and glycogen level but had no significant effect on protein and lipid levels.
/EXP THER/ We previously showed that intrastriatal administration of aminooxyacetic acid (AOAA) produces striatal lesions by a secondary excitotoxic mechanism associated with impairment of oxidative phosphorylation. In the present study, we show that and the specific complex I inhibitor rotenone produces a similar neurochemical profile in the striatum, consistent with an effect of AOAA on energy metabolism. Lesions produced by AOAA were dose-dependently blocked by MK-801, with complete protection against GABA and substance P depletions at a dose of 3 mg/kg. AOAA lesions were significantly attenuated by pretreatment with either 1,3-butanediol or coenzyme Q10, two compounds which are thought to improve energy metabolism. These results provide further evidence that AOAA produces striatal excitotoxic lesions as a consequence of energy depletion and they suggest therapeutic strategies which may be useful in neurodegenerative diseases.
/EXP THER/ In order to assess the therapeutic value of 1,3 butanediol in ethylene glycol toxicosis, mixed-bred dogs were given an oral dose of commercial antifreeze at 6 mL/kg of body weight (0 hour) and treated (IV) 7 times at 6-hour intervals with 5.5 mL/kg of body weight 1,3 butanediol solution (20% in physiological saline solution) beginning at 8, 12, and 21 hours. Serum glycolic acid concentration was quantitated by high-pressure liquid chromatography. Three dogs that were given ethylene glycol, but no 1,3 butanediol treatment, died with elevated serum glycolic acid concentrations. Five dogs were given ethylene glycol and 1,3 butanediol treatment. Of 2 dogs treated at 8 hours, 1 survived and 1 died at 39 hours; 1 treated at 12 hours and 1 treated at 21 hours survived; 1 dog died soon (27 hours) after treatment was initiated at 21 hours. Four of the 5 dogs had dramatically decreased serum glycolic acid concentrations after 1,3 butanediol treatment, indicating its effectiveness in inhibiting alcohol dehydrogenase-dependent glycolic acid formation in vivo.
/EXP THER/ Pre-partum feeding of 1,3-butanediol to sows has been shown to improve the metabolic status and survival rate of neonatal pigs. To evaluate the efficacy of short-term, pre-partum feeding of 1,3-butanediol on pig and sow productivity on a large scale and low concentration was the focus of the research. The secondary objective was to determine if pre-partum feeding of 1,3-butanediol had any effect on survival rate and weight gain of lesser body weight pigs, sow body weight and subsequent sow reproductive performance. In a large commercial unit, 2537 sows were fed one of two pre-partum diets (0% or 4.55% 1,3-butanediol) on Day 108+/-3 of pregnancy. 1,3-butanediol provided 8% of the total metabolizable energy. Pigs born live in those litters were equalized by cross-fostering among sows receiving the same pre-partum diet. Pigs were weaned from the sows at 16+/-3 days post-partum and return of sows to estrus and conception rates were determined. Pre-partum feeding of 1,3-butanediol reduced (P=0.01) pre-weaning pig mortalities from 1.44 to 1.24 pigs per litter. The reduction in pig mortality was independent of length of 1,3-butanediol feeding (4 to 11 days). In a subset of 750 litters, four lesser birth-weight pigs from each litter were tagged and monitored to determine the effect of 1,3-butanediol on survival rates and pre-weaning weight gain of pigs with the greatest mortality risk. 1,3-butanediol reduced (P=0.01) pre-weaning mortality of these low birth weight pigs by 5.27%. Based on these data, short-term pre-partum feeding of 1,3-butanediol effectively improves pre-weaning pig productivity at a lower concentration than previously reported.

Vapor Pressure

0.02 mmHg
0.02 mm Hg at 20 °C
Vapor pressure, Pa at 20 °C: 8





Crude diol often contains acetaldehyde, butyraldehyde, crotonaldehyde, various oligomers of the aldehydes, as well as several acetals.

Other CAS


Associated Chemicals

1,3-Butanediol (d); 24621-61-2
1,3-Butanediol (dl); 18826-95-4
1,3-Butanediol (l); 6290-03-5



Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Food Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes
Cosmetics -> Humectant; Solvent

Methods of Manufacturing

Acetaldol is prepared by acetaldehyde self-condensation in aqueous alkaline solutions. Acetaldehyde conversion cannot be carried higher than 66.6% because aldol and acetaldehyde combine to yield 2,6-dimethyl-1,3-dioxan-4-ol. The bound acetaldehyde is held so tenaciously that most commercial aldol is essentially equivalent to 2,6-dimethyl-1,3-dioxan-4-ol: Higher condensation products are often present. It is difficult to decompose 2,6-dimethyl-1,3-dioxan-4-ol into aldol without simultaneously dehydrating it to crotonaldehyde. Steam stripping is one of the most practical ways of removing the bound acetaldehyde. Aldol is led directly to a hydrogenation system where it is reduced in the presence of Raney nickel or other catalysts. Any of the acetaldehyde or 2,6-dimethyl-1,3-dioxan-4-ol left is reduced to ethanol and 2,4-dimethyl-1,3-dioxane, both of which are efficiency losses for the process. Low-boilers are striped from the hydrogenated product and pure 1,3-butylene glycol is obtained by distillation under reduced pressure.
Usually prepared by catalytic hydrogenation of aldol using Raney nickel.
From formaldehyde and propylene via pressure and a catalyst.
1,3-Butylene glycol can be recovered as a by-product of ethyl acetate manufactured through the Tischenko reaction of acetaldehyde.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
1,3-Butanediol: ACTIVE
1,3-Butylene glycol efficient antimicrobial agent, inhibiting gram-neg & gram-pos microorganisms, molds & yeasts. It is not sporicidal.
Produced as an intermediate in the manufacture of butadiene from acetadol. This process has, however, been abandoned by most companies.

Analytic Laboratory Methods

Method: NIOSH 5523, Issue 1; Procedure: gas chromatography with flame ionization detection; Analyte: 1,3-butylene glycol; Matrix: air; Detection Limit: 6 ug/sample.

Clinical Laboratory Methods

A young man was found to have 1,3-butanediol in his blood, much more after ethanol ingestion. This substance reacted in the enzyme procedure for measuring blood alcohol, giving falsely high values. The 1,3-butanediol was detected by gas chromatography.
We developed gas chromatographic-mass spectrometric assays for the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and their corresponding hydroxyacids, lactate, beta-hydroxybutyrate, and beta-hydroxypentanoate (3-hydroxyvalerate) in biological fluids. The corresponding ketoacids, acetoacetate and beta-ketopentanoate, can be assayed simultaneously by pretreating the samples with NaB2H4. The assays involve spiking the samples with deuterated internal standards, deproteinization, ether extraction, and derivatization of the carboxyl groups with (R,S)-2-butanol/HCl and of the hydroxyl groups with chiral (S)-(+)-2-phenylbutyryl chloride. Mass spectrometric analysis is conducted under ammonia positive chemical ionization. We used these assays to follow the metabolism of diol enantiomers in dogs. For (R,S)-1,3-butanediol and (R,S)-1,3-pentanediol, the uptakes from dog plasma of the R and S enantiomer of each diol were identical. In contrast, the metabolism of (S)-1,2-propanediol was faster than that of (R)-1,2-propanediol. (R)-1,2-Propanediol is formed during acetone metabolism, while (R,S)-1,3-butanediol and (R,S)-1,3-pentanediol are potential nutrients.


1,3-Butanediol and phlorhizin were used to induce ketonemia and hypoglycemia in steers. Oral administration of butanediol increased blood beta-hydroxybutyrate (BHB) and plasma nonesterified fatty acids (NEFA) and decreased serum glucose. Subcutaneous injections of phlorhizin, given in addition to butanediol orally, further increased NEFA and BHB concentrations and decreased glucose. Dietary niacin supplementation of steers given phlorhizin and butanediol caused serum glucose concentration to increase and blood BHB and plasma NEFA concentrations to decrease.
Evidence previously reported suggest that 1,3-butanediol (BD) enhances the hepatotoxic effect of a single small dose of carbon tetrachloride (CCl4) in a dose-related manner. The present study provides additional information concerning the quantitative relationship between the severity of the ketotic state produced by BD and the magnitude of the potentiation observed and emphasizes the use of ketone bodies (KB) to predict the potential hazard of the BD-CCl4 interaction. Liver damage was modulated in male Sprague-Dawley rats by varying the concentration of the BD solutions ingested prior to a CCl4 challenge (0.1 ml/kg, i.p.). These data were compared to ketone bodies in plasma, hepatic tissue and urine. BD produced a dose-dependent metabolic ketosis observable at dosages between 1.1 and 9.9 g/kg per day given for 7 days. Plasma and liver data correlated well together. Concomitantly, potentiation of the CCl4-induced liver injury was also dose-related for the same dosage range; the minimum effective dosage of BD for potentiation was estimated as 1.1 g/kg per day. The linear correlations between hepatic or plasma KB values and the indices of hepatic dysfunction (ALT, OCT) were highly significant. Using a semiquantitative method, a correlation was also found for the urinary KB data. These results suggest that plasma KB concentrations might be useful for predicting possible potentiation of the hepatonecrotic effect of CCl4 by BD.
For 28 days, four steers received l,3-butanediol, which causes ketonemia, and phlorizin, which causes glucosuria. Steers also were fasted for 9 days. Effects of treatments on concentrations of metabolites in blood and liver and on kinetics of glucose metabolism were determined. Treatments were: control, control with dietary butanediol plus injected phlorizin, and fasting. Fasting caused hypoinsulinemia and decreased liver glycogen by 60%. Butanediol plus phlorizin and fasting caused 18% and 19% decreases of plasma glucose and 2.5- and 6-fold increses of free fatty acid concentrations in blood plasma. Glucose irreversible loss averaged 371, 541, and 182 g/day during control, butanediol plus phlorizin treatment, and fasting. Butanediol plus phlorizin increased-liver ketone body concentrations, caused glucosuria, ketonuria, and ketonemia, but did not affect insulin, glucagon, or growth hormone concentrations in plasma or triglyceride and glycogen contents in liver. Steers given butane plus phlorizin did not show all the usual signs of lactation ketosis, but the treatment still offers promise for studying causes and effects of ketosis.
Rats maintained on 1,3-butanediol exhibit potentiated cholestatic responses to taurolithocholate or manganese-bilirubin injections; with alpha-naphthylisothiocyanate, the hyperbilirubinemia is enhanced but not the depression in bile flow.


Modify: 2023-08-15

Explore Compound Types